molecular formula C15H22N8O2 B6426622 N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 2034427-14-8

N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B6426622
CAS No.: 2034427-14-8
M. Wt: 346.39 g/mol
InChI Key: HFDVERRXSCVMNX-UHFFFAOYSA-N
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Description

The compound N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide features a hybrid heterocyclic architecture. Its structure includes:

  • A 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4.
  • A methyl-dihydropyrimidinone moiety linked via an acetamide bridge.

The dimethylamino groups enhance solubility and electronic donation, while the dihydropyrimidinone may contribute to hydrogen bonding or π-stacking interactions. Structural determination of such compounds often employs crystallographic tools like the SHELX system, which is widely used for small-molecule refinement .

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N8O2/c1-10-6-13(25)23(9-17-10)8-12(24)16-7-11-18-14(21(2)3)20-15(19-11)22(4)5/h6,9H,7-8H2,1-5H3,(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDVERRXSCVMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Based Derivatives

Triazine derivatives are common in agrochemicals and pharmaceuticals. Key comparisons include:

N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine
  • Key Features : Trichloromethyl substituents (electron-withdrawing) on the triazine core.
  • Properties: Lower solubility due to hydrophobicity; higher reactivity (e.g., nucleophilic substitution) compared to the dimethylamino-substituted target compound.
Triazine Derivatives with Dimethylamino Groups
  • Key Features: Electron-donating dimethylamino groups enhance solubility and basicity.
  • Research Findings : Such substitutions improve bioavailability in drug candidates by promoting cellular uptake .

Pyrimidinone/Acetamide Hybrids

Compounds with pyrimidinone and acetamide motifs (e.g., ’s m, n, o) exhibit structural parallels but critical differences:

Feature Target Compound Compounds (m, n, o)
Core Structure Triazine + dihydropyrimidinone Hexan chain + tetrahydro-pyrimidinone
Substituents Methyl group at pyrimidinone C4 2,6-Dimethylphenoxy and phenyl groups
Flexibility Rigid triazine-pyrimidinone link Flexible hexan chain with multiple stereocenters
Predicted Solubility Moderate (polar groups) Variable (depends on phenoxy substituents)
  • Biological Implications : The rigid triazine core in the target compound may favor planar interactions (e.g., enzyme active sites), while the flexible hexan chain in compounds could enable binding to less-ordered regions .

Research Findings and Data Table

Structural and Functional Insights

  • Crystallography: The target compound’s structure, if resolved via SHELX methods, would share refinement protocols with other small molecules, though its dimethylamino groups may reduce crystallinity compared to halogenated analogs .
  • Reactivity: The dimethylamino groups resist hydrolysis better than trichloromethyl substituents, enhancing stability under physiological conditions .

Comparative Data Table

Compound Name/ID Molecular Weight (g/mol) Key Structural Features Predicted Solubility Potential Applications
Target Compound ~450 (calculated) Triazine (dimethylamino), dihydropyrimidinone Moderate (Polar) Kinase inhibition, enzyme modulation
N-[4,6-Bis(trichloromethyl)-triazin-2-yl]hydroxylamine 768.56 Triazine (trichloromethyl) Low (Hydrophobic) Herbicide, reactive intermediate
Compound m () ~600 (estimated) Hexan chain, phenoxy, tetrahydro-pyrimidinone Variable Antimicrobial (speculative)

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